![molecular formula C16H17F2N3O3S B2965923 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034228-60-7](/img/structure/B2965923.png)
2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine
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Description
Molecular Structure Analysis
The molecular structure of “2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains difluorobenzyl and sulfonyl groups.Scientific Research Applications
Pyrazine Derivatives in Scientific Research
Pyrazine derivatives are aromatic heterocyclic compounds with diverse pharmacological properties. They have been investigated for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic activities. The modifications of the pyrazine core structure can lead to compounds with significant biological activities, suggesting that specific derivatives like "2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine" could be explored for similar applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Perfluoroalkyl Substances (PFAS) Research
Perfluoroalkyl substances, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), are chemicals with widespread industrial and consumer product applications. Their persistence in the environment and potential toxicological effects on human health have been extensively studied. Research into these substances can provide a background for understanding the environmental behavior and potential health risks of structurally related compounds (Lau, Butenhoff, & Rogers, 2004).
Adsorption and Removal Techniques
The study of adsorption behavior and removal techniques for perfluorinated compounds from water highlights the challenges in dealing with these persistent organic pollutants. This research area is crucial for developing methods to mitigate the environmental impact of such compounds, potentially including "2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine" (Du, Deng, Bei, Huang, Wang, Huang, & Yu, 2014).
properties
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-13-3-4-15(18)12(8-13)11-25(22,23)21-7-1-2-14(10-21)24-16-9-19-5-6-20-16/h3-6,8-9,14H,1-2,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOLSERPYBUZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine |
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